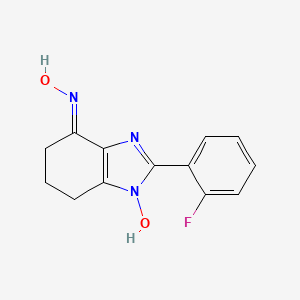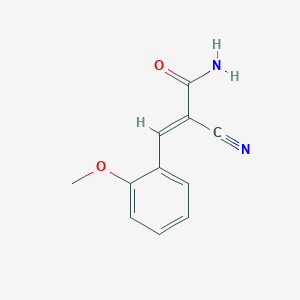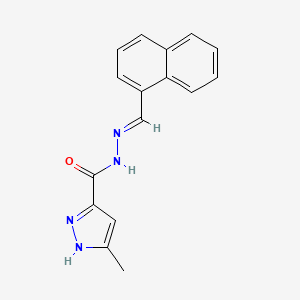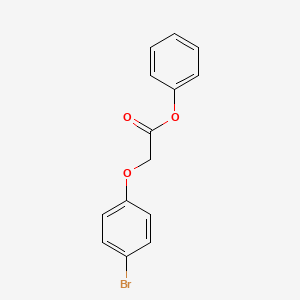
2-(2-fluorophenyl)-1-hydroxy-1,5,6,7-tetrahydro-4H-benzimidazol-4-one oxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of fluorine-containing benzimidazole derivatives involves multiple steps, including the formation of the core benzimidazole structure followed by the introduction of the fluorophenyl group and oxime functionality. Studies such as those by Gadakh et al. (2010) have demonstrated the synthesis of related compounds through the condensation of substituted-2-hydroxybenzoyl pyrazoles and pyrazolyl benzo[d]oxazoles, indicating a methodology that could be adapted for synthesizing the compound (Gadakh et al., 2010).
Molecular Structure Analysis
The molecular structure of benzimidazole derivatives, including those with fluorophenyl groups, often involves complex interactions between the functional groups that influence their chemical behavior and biological activity. Research by Menteşe et al. (2015) on similar benzimidazole compounds emphasizes the role of substituents in defining the properties and potential applications of these molecules (Menteşe et al., 2015).
Chemical Reactions and Properties
Benzimidazole derivatives undergo various chemical reactions, including cyclocondensation, aminomethylation, and reactions with different reagents to introduce or modify functional groups. Studies like those by Frasinyuk (2015) provide insights into the aminomethylation reactions of benzimidazole derivatives, which could be relevant for further functionalization of the compound of interest (Frasinyuk, 2015).
Scientific Research Applications
Photophysical Properties and Sensing Applications
Theoretical Modelling of Photophysical Processes : Research on compounds structurally similar to 2-(2-fluorophenyl)-1-hydroxy-1,5,6,7-tetrahydro-4H-benzimidazol-4-one oxime has shown that they are susceptible to ground state rotamerization and excited state intramolecular proton transfer (ESIPT) reactions. These processes result in multiple fluorescence bands corresponding to different species, highlighting the complex photophysical behavior of such compounds. Theoretical studies provide insight into the potential energy curves (PEC) for ESIPT in different electronic states, indicating feasibility in excited states (Purkayastha & Chattopadhyay, 2003).
Sensors for Metal Ions : Benzimidazole and benzothiazole derivatives, similar in structure to the compound , have been developed as sensors for metal ions such as Al3+ and Pb2+. These fluorophores exhibit large Stokes shifts and intense sky-blue emission, demonstrating their potential in metal ion sensing. The spatial charge distribution in the frontier molecular orbitals supports the ESIPT mechanism through intramolecular charge transfer (Suman, Bubbly, & Gudennavar, 2019).
Biological Activities
Antimicrobial Activity : Fluorine-containing pyrazoles and pyrazolyl benzo[d]oxazoles, which share structural similarities with the target compound, have been synthesized and evaluated for their antibacterial and antifungal activities. Specific derivatives showed promising activity against bacterial strains, indicating the potential of these compounds in antimicrobial applications (Gadakh et al., 2010).
Anti-Breast Cancer Agents : A series of 2-(phenyl)-3H-benzo[d]imidazole-5-carboxylic acids and their methyl esters have been examined for antiproliferative effects against breast cancer cell lines, showing considerable activity. This suggests the relevance of benzimidazole derivatives in developing cancer therapeutics (Karthikeyan et al., 2017).
Synthesis and Characterization
- Synthesis and Characterization : The synthesis, aminomethylation, and various reactions of compounds related to the one have been studied, providing a foundation for further functionalization and application of these compounds in different scientific areas (Frasinyuk, 2015).
properties
IUPAC Name |
(NE)-N-[2-(2-fluorophenyl)-1-hydroxy-6,7-dihydro-5H-benzimidazol-4-ylidene]hydroxylamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FN3O2/c14-9-5-2-1-4-8(9)13-15-12-10(16-18)6-3-7-11(12)17(13)19/h1-2,4-5,18-19H,3,6-7H2/b16-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORUSSCAZYPBUJH-MHWRWJLKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=NO)C1)N=C(N2O)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=C(/C(=N/O)/C1)N=C(N2O)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>39.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID26726145 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
(4E)-2-(2-fluorophenyl)-4-(hydroxyimino)-4,5,6,7-tetrahydro-1H-benzimidazol-1-ol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(4-amino-5-propyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-methoxyphenyl)acetamide](/img/structure/B5550345.png)
![(4-{[2-(trifluoromethyl)phenyl]acetyl}-1,4-oxazepan-6-yl)methanol](/img/structure/B5550349.png)
![methyl 2-amino-1-cyclohexyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B5550351.png)

![(1R*,5R*)-6-[(1,3-dimethyl-1H-pyrazol-4-yl)carbonyl]-N,N-dimethyl-3,6-diazabicyclo[3.2.2]nonane-3-sulfonamide](/img/structure/B5550373.png)

![2-methyl-4-(4-{3-[(4-methyl-2-pyrimidinyl)oxy]benzoyl}-1-piperazinyl)-6-(1-pyrrolidinyl)pyrimidine](/img/structure/B5550379.png)
![6-[(6-hydroxy-1,4-oxazepan-4-yl)carbonyl]-2-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5550386.png)


![2,4-dimethoxy-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5550432.png)
![2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]thio}-N-(3-nitrophenyl)acetamide](/img/structure/B5550450.png)
![N-{4-[(2-chlorobenzyl)oxy]-3-methoxybenzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5550455.png)
